2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(2-chlorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S/c1-28-17-13-11-16(12-14-17)24(29(26,27)18-7-3-2-4-8-18)15-21(25)23-20-10-6-5-9-19(20)22/h2-14H,15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADLPMFODNTYTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(2-chlorophenyl)acetamide is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.
- IUPAC Name : this compound
- Molecular Formula : C21H19ClN2O4S
- Molecular Weight : 430.9 g/mol
The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets within the body. Notably, it has been identified as an inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth. By inhibiting VEGFR-2, the compound can potentially reduce tumor proliferation and induce apoptosis in cancer cells.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Anticancer Activity : The compound has shown promise in studies targeting various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. It directs tumor cells toward apoptotic pathways, which are essential for anticancer action .
- Anti-inflammatory Effects : The sulfonamide moiety enhances the compound's interaction with biological targets, suggesting potential anti-inflammatory properties.
- Kinase Inhibition : It has been studied for its ability to inhibit specific kinases involved in cancer progression, contributing to its potential as a therapeutic agent against autoimmune diseases and cancers.
Research Findings
Several studies have investigated the biological effects of this compound:
- Cell Viability Assays : MTT assays have been employed to evaluate the cytotoxic effects of the compound on cancer cell lines, demonstrating dose-dependent inhibition of cell viability.
- Apoptosis Induction : Analysis of caspase-3 activation has confirmed that treatment with the compound leads to increased apoptosis in cancer cells, reinforcing its role as a potential anticancer agent .
- In Vivo Studies : Animal models have been utilized to assess the therapeutic efficacy of this compound, showing promising results in reducing tumor size and improving survival rates in treated groups.
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their associated biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide | Similar sulfonamide and methoxy groups | Potential anti-inflammatory effects |
| N-(3-chloro-4-methoxyphenyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide | Contains piperidine and additional methyl groups | Investigated for kinase inhibition |
| 4-Methoxy-N-[3-[[4-[methyl-(3-methyl-2h-indazol-6-yl)amino]pyrimidin-2-yl]amino]phenyl]benzenesulfonamide | Features a pyrimidine ring | Studied for anti-cancer properties |
Case Studies
A notable case study involved evaluating the efficacy of this compound on human tumor xenografts in mice. The study found that administration of the compound significantly inhibited tumor growth compared to control groups, supporting its potential use as an anticancer therapy.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s uniqueness lies in the 2-chlorophenyl and benzenesulfonyl-4-methoxyanilino groups. Below is a comparison with structurally related acetamides:
Key Observations :
- Sulfonyl Group Variations : Replacing benzenesulfonyl with thiophene sulfonyl () or methylbenzenesulfonyl () alters electron-withdrawing effects, which could influence binding to sulfonamide-sensitive targets like carbonic anhydrases .
- Methoxy Group: The 4-methoxyanilino moiety may contribute to antioxidant activity, as seen in benzimidazole-containing acetamides () .
Pharmacological Potential
While direct data for the target compound are unavailable, insights from analogs include:
- Anti-Cancer Activity: Phenoxy acetamide derivatives () with morpholine or piperazine substituents show IC₅₀ values <10 µM against HCT-116 and MCF-7 cell lines. The target’s benzenesulfonyl group may similarly inhibit tyrosine kinases or topoisomerases .
- Neuroinflammation Modulation: Benzimidazole-acetamide hybrids () reduce oxidative stress via Nrf2 pathway activation. The 4-methoxyanilino group in the target compound may confer analogous antioxidant effects .
- Anticonvulsant Activity : Piperazine-containing acetamides () exhibit ED₅₀ values <30 mg/kg in seizure models. The 2-chlorophenyl group in the target compound could enhance GABAergic activity .
Q & A
Q. What are the standard synthetic routes for 2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(2-chlorophenyl)acetamide, and how can reaction conditions be optimized?
The synthesis typically involves sequential sulfonylation and amidation steps. For example, benzenesulfonyl chloride reacts with 4-methoxyaniline under basic conditions (e.g., triethylamine) to form the sulfonamide intermediate. Subsequent coupling with 2-chlorophenylacetamide requires precise temperature control (0–5°C) to minimize side reactions. Multi-step purification via column chromatography or recrystallization is critical to achieving >95% purity. Reaction optimization may involve adjusting solvent polarity (e.g., dichloromethane vs. THF) and catalyst loading .
Q. Which spectroscopic techniques are essential for structural confirmation, and what key data should researchers prioritize?
- NMR : Analyze and spectra for characteristic peaks: aromatic protons (δ 6.8–7.5 ppm), sulfonamide NH (δ ~10 ppm), and methoxy groups (δ ~3.8 ppm).
- IR : Confirm sulfonyl (S=O stretch at ~1350–1150 cm) and amide (C=O stretch at ~1650 cm) functionalities.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns.
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, especially in cases of conformational ambiguity .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control.
- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7 breast cancer) to determine IC values.
- Anti-inflammatory : ELISA-based measurement of TNF-α or IL-6 inhibition in lipopolysaccharide (LPS)-stimulated macrophages .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational (DFT) and experimental (X-ray) structural data?
Overlay DFT-optimized and crystallographic structures using software like Mercury or Olex2. Key parameters to compare include:
Q. What strategies improve synthetic yield when encountering low purity or byproducts?
- Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted intermediates.
- Catalyst Screening : Test Pd(OAc) or CuI for coupling reactions to enhance regioselectivity.
- Purification : Employ preparative HPLC with a C18 column (acetonitrile/water gradient) for challenging separations.
Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to aniline) to reduce unreacted starting material .
Q. How should conflicting biological activity data (e.g., variable IC50_{50}50 across cell lines) be analyzed?
- Assay Standardization : Normalize data to internal controls (e.g., ATP levels for cytotoxicity).
- Cell Line Profiling : Compare genetic backgrounds (e.g., p53 status in cancer cells) using databases like COSMIC or CCLE.
- Dose-Response Curves : Fit data with nonlinear regression (e.g., GraphPad Prism) to calculate Hill slopes and assess cooperativity.
Report results with 95% confidence intervals and validate via orthogonal assays (e.g., caspase-3 activation for apoptosis) .
Q. What advanced techniques address crystallographic disorder or twinning in this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
